molecular formula C12H12N2O3 B3138610 3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid CAS No. 462066-79-1

3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Cat. No. B3138610
CAS RN: 462066-79-1
M. Wt: 232.23 g/mol
InChI Key: PBEDVFXZQBSYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is a heterocyclic organic compound with the empirical formula C11H10N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a phthalazine ring, which is a heterocyclic compound containing nitrogen. The compound also contains a methyl group and a carboxylic acid group .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 218.21 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Phthalazine Derivatives: Synthesis and Applications

Phthalazine derivatives are important for their various biological and pharmacological effects. They serve as building blocks for synthesizing new molecules with heterocyclic structures. These new molecules are crucial in medicinal chemistry for developing potent and effective drugs to elicit desired pharmacological responses (Singh & Kumar, 2019).

Antioxidant Activities of Phenolic Acids

Phenolic acids, such as Chlorogenic Acid (CGA) and caffeic acid, have gained attention for their practical, biological, and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities, among others. It modulates lipid metabolism and glucose, aiding in the treatment of metabolic disorders (Naveed et al., 2018). Caffeic acid, another phenolic acid, is known for its antioxidant behavior, reducing oxidative stress and potentially being employed as a natural antioxidant in food products (Khan, Maalik, & Murtaza, 2016).

Phthalic Acid Esters: Biological Activities and Concerns

Phthalic acid esters (PAEs) are widely used as plasticizers and have been detected in the environment, raising concerns about ecosystem and public health hazards. However, PAEs of natural origin have been identified in plants and microorganisms, suggesting potential biosynthesis in nature. PAEs possess allelopathic, antimicrobial, and insecticidal activities, indicating their dual role as natural compounds and pollutants (Huang et al., 2021).

Future Directions

The future directions for the use and study of this compound are not specified in the retrieved data. As a unique chemical provided to early discovery researchers, it could potentially be used in a variety of research applications .

properties

IUPAC Name

3-(3-methyl-4-oxophthalazin-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-14-12(17)9-5-3-2-4-8(9)10(13-14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEDVFXZQBSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 2
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 3
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 4
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 5
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Reactant of Route 6
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.